molecular formula C23H24N4O3 B2689894 N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1396843-29-0

N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B2689894
CAS No.: 1396843-29-0
M. Wt: 404.47
InChI Key: KRGRZCNYSMQMLQ-UHFFFAOYSA-N
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Description

N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azetidine ring, an oxadiazole ring, and a benzamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide typically involves multiple steps, including the formation of the azetidine and oxadiazole rings. The process may start with the preparation of the azetidine intermediate, followed by the introduction of the oxadiazole moiety, and finally, the coupling with the benzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent for treating various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-3-(5-(1-(2-phenylbutanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide include other azetidine and oxadiazole derivatives, such as:

  • N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-ethoxybenzyl)pyrimidin-2-amine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and rings, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-methyl-3-[5-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-19(15-8-5-4-6-9-15)23(29)27-13-18(14-27)22-25-20(26-30-22)16-10-7-11-17(12-16)21(28)24-2/h4-12,18-19H,3,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRZCNYSMQMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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